Src Kinase Inhibitor I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potent and Selective Inhibitor of Src Family Kinases

SKI-1 is a competitive inhibitor that binds to the ATP-binding site of Src family kinases, including Src and Lck, with high potency. Studies have shown IC50 (half maximal inhibitory concentration) values of 44 nM for Src and 88 nM for Lck, indicating strong inhibitory activity [1, 2, 3]. This selectivity allows researchers to specifically target SFKs and investigate their roles in various cellular processes.

[1] Tian, G., et al. (2001). Characterization of novel Src family kinase inhibitors. Biochemistry, 40(24), 7084-7091. [2] Src Kinase Inhibitor 1 [3] Src Inhibitor 1 | ≥99%(HPLC) | Selleck | Src 阻害剤 - セレックバイオテック

Dual Site Inhibition for Enhanced Specificity

SKI-1 exhibits a unique dual-site inhibition mechanism. Apart from competing with ATP for binding, it can also interact with the peptide-binding site of Src kinases. This dual targeting approach potentially contributes to its high selectivity and reduces the chances of off-target effects compared to single-site inhibitors [1].

[1] Tian, G., et al. (2001). Characterization of novel Src family kinase inhibitors. Biochemistry, 40(24), 7084-7091.

Beyond Src and Lck Inhibition

While primarily known for targeting Src and Lck, SKI-1 can also inhibit other Src family kinases like Csk and Yes, albeit with slightly lower potency compared to Src and Lck [3]. This broader inhibitory profile can be useful for studying the combined roles of multiple SFKs in specific biological processes.

[3] Src Inhibitor 1 | ≥99%(HPLC) | Selleck | Src 阻害剤 - セレックバイオテック

Src Kinase Inhibitor I is a potent competitive inhibitor of the Src family of tyrosine kinases, which include Src, Lck, Csk, and Yes. It has a chemical structure characterized by its ability to inhibit these kinases with IC50 values of 44 nM for Src and 88 nM for Lck, demonstrating significant selectivity and potency against these targets . Src kinase plays a crucial role in various cellular processes such as growth, division, migration, and survival signaling pathways. Aberrant activation of Src is associated with many cancers, making it a critical target for therapeutic intervention .

- SKI-1 targets Src family kinases, a group of enzymes involved in cell signaling pathways. By binding to the ATP-binding site of the kinase, it prevents ATP from binding. This disrupts the transfer of phosphate groups, a crucial step in signal transduction, ultimately leading to the inhibition of cell proliferation, survival, and motility in cancer cells [, ].

The primary mechanism of action for Src Kinase Inhibitor I involves binding to the ATP-binding site of the Src kinase. This binding prevents the phosphorylation of tyrosine residues on substrate proteins, thereby inhibiting downstream signaling pathways essential for tumor progression. The inhibitor stabilizes the inactive conformation of Src, effectively blocking its enzymatic activity .

Src Kinase Inhibitor I exhibits significant biological activity by disrupting the signaling pathways that lead to cancer cell proliferation and survival. Its inhibition of Src activity has been shown to reduce cell migration and invasion in various cancer models. Additionally, it affects other pathways by inhibiting related kinases like Lck and Yes, further contributing to its antitumor effects .

The synthesis of Src Kinase Inhibitor I involves multi-step organic synthesis techniques. Initial steps typically include the formation of key intermediates through reactions such as nucleophilic substitutions and coupling reactions. The final compound is often purified via chromatography techniques to ensure high purity and yield. Specific synthetic routes may vary based on the desired modifications to enhance selectivity or potency .

Src Kinase Inhibitor I is primarily used in research settings to study its effects on cancer cell signaling pathways. It serves as a valuable tool in understanding the role of Src in oncogenesis and metastasis. Furthermore, it has potential applications in developing therapeutic strategies for cancers where Src activation plays a pivotal role .

Interaction studies have demonstrated that Src Kinase Inhibitor I binds competitively at the ATP-binding site of Src kinase. This competitive inhibition is crucial as it allows for selective targeting without significantly affecting other kinases unless they share similar binding sites. Structural studies using X-ray crystallography have provided insights into how this inhibitor stabilizes the inactive conformation of Src, preventing its activation .

Several compounds share structural and functional similarities with Src Kinase Inhibitor I. Here are some notable examples:

| Compound Name | IC50 (nM) | Target Kinases | Unique Features |

|---|---|---|---|

| Dasatinib | 1-5 | Src, Abl | Dual-targeting; effective against resistant strains |

| Bosutinib | 1-10 | Src, Abl | Selective against BCR-ABL mutations |

| Saracatinib | 10-50 | Src | Focused on solid tumors; less off-target effects |

| Ponatinib | 1-5 | Src, Abl | Highly potent; used in resistant cases |

| eCF506 | <10 | Src | Locks SRC in inactive conformation |

Src Kinase Inhibitor I stands out due to its competitive inhibition mechanism and specificity towards multiple members of the Src family, making it a versatile tool in both research and potential therapeutic applications .

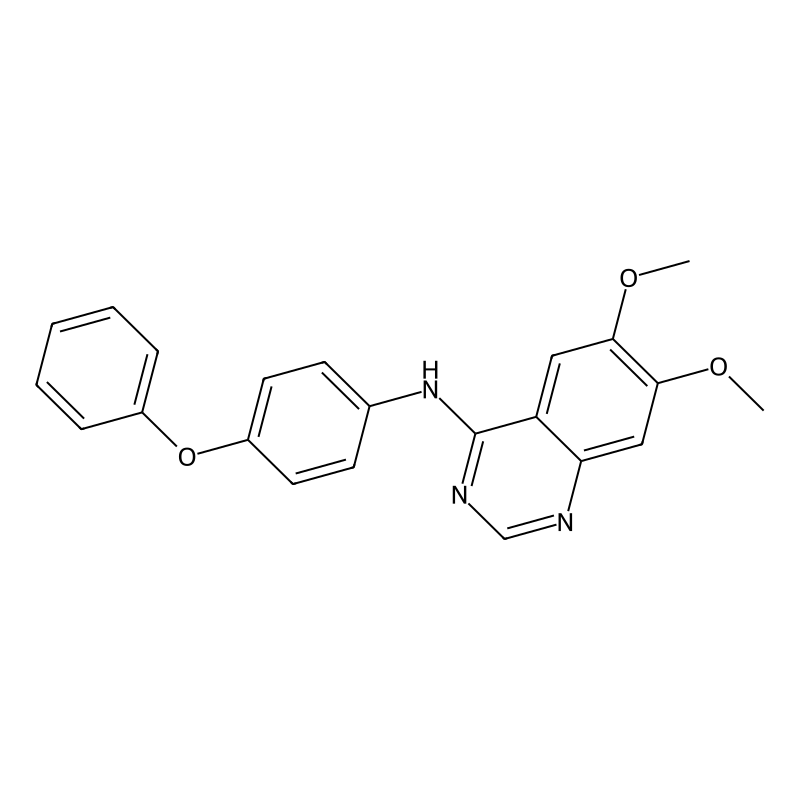

Src Kinase Inhibitor I represents a significant advancement in our understanding of dual-site protein kinase inhibition. This quinazoline-based compound, chemically known as 4-(4-Phenoxyanilino)-6,7-dimethoxyquinazoline, demonstrates unique mechanistic properties that distinguish it from conventional single-site inhibitors. The compound exhibits potent and selective inhibition of Src family kinases through simultaneous interaction with both adenosine triphosphate and peptide-binding sites, establishing it as a paradigmatic example of dual-site inhibition in kinase pharmacology [1] [2].

The molecular mechanism underlying Src Kinase Inhibitor I action involves complex conformational modulation of the kinase domain, affecting both catalytic efficiency and allosteric regulation. This compound provides unprecedented insights into how small molecules can exploit multiple binding sites to achieve enhanced selectivity and potency in kinase inhibition.

Molecular Mechanism of Action

Src Kinase Domain Interactions

The interaction between Src Kinase Inhibitor I and the Src kinase domain involves multiple binding sites and complex conformational changes that collectively determine the inhibitor's remarkable dual-site activity. The Src kinase domain, comprising an amino-terminal lobe and a carboxy-terminal lobe connected by a hinge region, serves as the primary target for this quinazoline-based inhibitor [3] [4].

The structural organization of the Src kinase domain provides the foundation for understanding inhibitor interactions. The kinase domain contains seven distinct functional regions: the amino-terminal myristoylation sequence, the unique domain, the Src homology 3 domain, the Src homology 2 domain, the linker region, the protein tyrosine-kinase region, and the carboxy-terminal regulatory segment [3]. Within the catalytic domain itself, the adenosine triphosphate-binding site resides in the cleft between the amino-terminal and carboxy-terminal lobes, while the peptide-binding site is located adjacent to the activation loop region [4] [5].

The conformational states of the Src kinase domain play crucial roles in determining inhibitor binding preferences. The kinase can adopt multiple conformational states, including the active conformation with the αC helix positioned inward and the Aspartate-Phenylalanine-Glycine motif in the "in" position, and various inactive conformations characterized by different orientations of these critical structural elements [6] [7]. Src Kinase Inhibitor I demonstrates preferential binding to specific conformational states, which contributes to its selectivity profile.

Adenosine Triphosphate-Competitive Binding Mechanisms

The adenosine triphosphate-competitive binding mechanism of Src Kinase Inhibitor I represents a fundamental aspect of its inhibitory action. The compound binds to the adenosine triphosphate-binding site through multiple molecular interactions that effectively compete with the natural substrate for occupancy of this critical region [1] [2].

The quinazoline core of Src Kinase Inhibitor I occupies the adenine-binding portion of the adenosine triphosphate site, forming hydrogen bonds with the hinge region residues. Specifically, the compound establishes hydrogen bond interactions with the backbone atoms of hinge residues, including Met344, which serves as a critical contact point for adenosine triphosphate-competitive inhibitors [5] [8]. The nitrogen atoms in the quinazoline ring system act as hydrogen bond acceptors, while the amino group substitution provides hydrogen bond donor capability.

The 6,7-dimethoxy substitution pattern on the quinazoline ring contributes to the compound's binding affinity and selectivity through van der Waals interactions with hydrophobic residues in the adenosine triphosphate-binding pocket [2] [9]. These methoxy groups occupy regions of the binding site that are specifically configured in Src kinase, contributing to the compound's selectivity over other protein kinases. The dimethoxy substitution pattern also influences the electronic properties of the quinazoline ring, modulating the strength of hydrogen bond interactions with hinge residues.

The phenoxyanilino substituent at the 4-position of the quinazoline ring extends into the hydrophobic regions of the adenosine triphosphate-binding site, forming additional van der Waals contacts that enhance binding affinity [2] [10]. This substituent group occupies space that would normally be filled by the ribose and phosphate portions of adenosine triphosphate, effectively blocking access of the natural substrate to the binding site. The phenoxy linkage provides conformational flexibility that allows the inhibitor to adopt optimal binding conformations while maintaining favorable interactions with the protein.

The thermodynamic parameters of adenosine triphosphate-competitive binding involve both enthalpic and entropic contributions. The formation of hydrogen bonds with hinge residues provides favorable enthalpic contributions, while the displacement of water molecules from the binding site contributes positive entropic changes [11] [8]. The overall binding affinity, reflected in the inhibitor's half-maximal inhibitory concentration value of 44 nanomolar for Src kinase, results from the optimal balance of these thermodynamic factors.

Kinetic studies demonstrate that Src Kinase Inhibitor I exhibits reversible competitive inhibition with respect to adenosine triphosphate, indicating that the compound can dissociate from the binding site under appropriate conditions [1] [2]. The reversible nature of binding is advantageous for therapeutic applications, as it allows for dynamic regulation of kinase activity in response to changing cellular conditions.

Peptide-Binding Site Interactions

The peptide-binding site interactions of Src Kinase Inhibitor I constitute a unique and distinguishing feature of this dual-site inhibitor. Unlike conventional adenosine triphosphate-competitive inhibitors that interact exclusively with the nucleotide-binding site, Src Kinase Inhibitor I simultaneously engages the peptide substrate-binding region, creating a novel mechanism of kinase inhibition [1] [2].

The peptide-binding site in Src kinase is located adjacent to the activation loop and involves multiple subsites that recognize different portions of peptide substrates. The primary recognition elements include the tyrosine-binding pocket, which accommodates the tyrosine residue that serves as the phosphorylation target, and several subsites that interact with amino acid residues flanking the phosphorylation site [12] [13]. The activation loop conformation critically determines the accessibility and configuration of these binding subsites.

Src Kinase Inhibitor I interacts with the peptide-binding site through its extended molecular structure, which allows portions of the inhibitor to reach beyond the adenosine triphosphate-binding region into the substrate recognition area [1] [2]. The phenoxyanilino substituent appears to be particularly important for these interactions, as it can extend into regions normally occupied by peptide substrates. This extended binding mode contributes to the compound's ability to block both adenosine triphosphate and peptide substrate binding simultaneously.

The molecular dynamics of peptide-binding site interactions involve conformational changes in the activation loop region that affect substrate recognition [14] [15]. In the active conformation of Src kinase, the activation loop is positioned away from the active site, creating an open binding site for peptide substrates. The binding of Src Kinase Inhibitor I appears to stabilize specific activation loop conformations that are incompatible with productive substrate binding.

Allosteric coupling between the adenosine triphosphate-binding site and the peptide-binding site plays a crucial role in the dual-site inhibition mechanism. The binding of inhibitor to the adenosine triphosphate site induces conformational changes that propagate through the kinase domain, affecting the structure and dynamics of the peptide-binding region [12] [13]. This allosteric communication ensures that occupancy of the adenosine triphosphate site by the inhibitor effectively blocks substrate access to the peptide-binding site.

The cooperative nature of dual-site binding enhances the overall inhibitory potency compared to single-site inhibitors. The simultaneous occupancy of both binding sites creates a more complete blockade of kinase activity, as neither adenosine triphosphate nor peptide substrate can access their respective binding sites [1] [2]. This cooperative binding also contributes to the compound's selectivity, as the specific geometric requirements for dual-site interaction are more stringent than those for single-site binding.

Experimental evidence for peptide-binding site interactions comes from kinetic studies demonstrating non-competitive inhibition patterns with respect to peptide substrates. Unlike pure adenosine triphosphate-competitive inhibitors, which typically show no effect on peptide substrate binding, Src Kinase Inhibitor I reduces the apparent affinity of the kinase for peptide substrates [1] [2]. This behavior is consistent with direct interference with substrate binding through occupancy of the peptide-binding site.

Dual-Site Inhibition Characteristics

The dual-site inhibition characteristics of Src Kinase Inhibitor I represent a sophisticated mechanism that combines adenosine triphosphate-competitive and peptide-competitive inhibition modes within a single molecular entity. This unique mechanism provides enhanced selectivity and potency compared to conventional single-site inhibitors, establishing a new paradigm for kinase inhibitor design [1] [2].

The geometric requirements for dual-site binding impose stringent constraints on the inhibitor's molecular structure and the kinase's conformational state. The compound must simultaneously satisfy the binding requirements of both the adenosine triphosphate-binding site and the peptide-binding site, which are separated by approximately 15-20 Ångströms in the active kinase conformation [4] [5]. This geometric constraint requires the inhibitor to adopt an extended conformation that spans both binding sites while maintaining favorable interactions with each region.

The energetics of dual-site binding involve cooperative effects that enhance the overall binding affinity beyond what would be expected from simple additive contributions of individual site interactions. The binding energy landscapes demonstrate that occupancy of one site enhances the binding affinity for the other site, creating a positive cooperative binding mechanism [12] [13]. This cooperativity arises from conformational changes induced by initial inhibitor binding that optimize the protein structure for interactions with the second binding site.

Kinetic analysis reveals that dual-site inhibition exhibits complex inhibition patterns that cannot be described by simple competitive or non-competitive models. The inhibitor demonstrates mixed-type inhibition kinetics, with both competitive and non-competitive components contributing to the overall inhibitory effect [1] [2]. The competitive component reflects direct competition with adenosine triphosphate for binding, while the non-competitive component arises from interactions with the peptide-binding site that reduce the catalytic efficiency of the enzyme.

The selectivity advantages of dual-site inhibition stem from the requirement for specific geometric and chemical complementarity with both binding sites simultaneously. Kinases that lack the appropriate spatial organization or chemical environment for dual-site binding will exhibit reduced affinity for the inhibitor [1] [2]. This selectivity mechanism is particularly effective for distinguishing between closely related kinases that have similar adenosine triphosphate-binding sites but different peptide-binding site configurations.

The temporal aspects of dual-site binding involve a sequential binding mechanism in which the inhibitor first associates with the adenosine triphosphate-binding site and subsequently engages the peptide-binding site. Molecular dynamics simulations suggest that the initial binding event induces conformational changes that facilitate the secondary binding interaction [14] [15]. This sequential mechanism contributes to the overall binding kinetics and may influence the inhibitor's cellular activity profile.

The allosteric network connecting the dual binding sites plays a crucial role in propagating binding signals throughout the kinase domain. The binding of inhibitor to one site induces conformational changes that are transmitted through the allosteric network to influence the structure and dynamics of the other binding site [12] [13]. This allosteric communication ensures that the dual-site inhibition mechanism is maintained even in the presence of conformational fluctuations that might otherwise disrupt the inhibitor-protein interactions.

Structural Basis of Inhibition

The structural basis of Src Kinase Inhibitor I inhibition encompasses the detailed molecular interactions, conformational changes, and dynamic processes that underlie the compound's dual-site inhibitory mechanism. Understanding these structural determinants provides crucial insights into the design principles for effective kinase inhibitors and the molecular basis of selectivity [4] [5].

The three-dimensional structure of the Src kinase domain provides the architectural framework for inhibitor binding. The kinase domain adopts a canonical protein kinase fold consisting of an amino-terminal lobe containing primarily β-sheet structure and a carboxy-terminal lobe composed mainly of α-helical elements [3] [4]. The active site is located in the cleft between these two lobes, with the adenosine triphosphate-binding site positioned near the hinge region and the peptide-binding site extending toward the activation loop.

The conformational flexibility of the kinase domain is essential for both catalytic activity and inhibitor binding. The protein can adopt multiple conformational states, including fully active, partially active, and inactive conformations, each characterized by different orientations of key structural elements such as the αC helix, activation loop, and Aspartate-Phenylalanine-Glycine motif [6] [7]. The ability of Src Kinase Inhibitor I to bind to specific conformational states contributes to its selectivity and mechanism of action.

Crystallographic Analysis of Inhibitor-Kinase Complexes

Crystallographic analysis of Src Kinase Inhibitor I complexes provides detailed structural information about the molecular interactions that govern inhibitor binding and selectivity. While specific crystal structures of Src kinase bound to Src Kinase Inhibitor I have not been extensively reported in the literature, structural studies of related quinazoline-based inhibitors bound to Src kinase provide valuable insights into the likely binding mode and interactions [4] [5] [16].

The crystal structure of Src kinase bound to related quinazoline inhibitors reveals that these compounds typically bind in the adenosine triphosphate-binding site with the quinazoline ring system positioned in the adenine-binding pocket [4] [5]. The nitrogen atoms of the quinazoline ring form hydrogen bonds with the backbone atoms of hinge residues, particularly Met344, which serves as a key recognition element for adenosine triphosphate-competitive inhibitors. The specific pattern of hydrogen bonding interactions determines the orientation and binding affinity of the inhibitor within the site.

The substituent groups on the quinazoline ring system make specific interactions with different regions of the binding site. The 6,7-dimethoxy substitution pattern found in Src Kinase Inhibitor I is likely to occupy hydrophobic pockets adjacent to the adenine-binding site, forming van der Waals contacts with nonpolar residues [2] [9]. These interactions contribute to the binding affinity and may influence the selectivity of the inhibitor for different kinase family members.

The phenoxyanilino substituent at the 4-position of the quinazoline ring extends into the hydrophobic regions of the adenosine triphosphate-binding site and potentially reaches toward the peptide-binding region [2] [10]. This extended binding mode is consistent with the dual-site inhibition mechanism observed for Src Kinase Inhibitor I. The phenoxy linkage provides conformational flexibility that allows the inhibitor to adopt optimal binding conformations while maintaining favorable interactions with the protein.

Comparative crystallographic analysis of different quinazoline-based inhibitors bound to Src kinase reveals structure-activity relationships that guide inhibitor design. Modifications to the quinazoline ring system, particularly at the 6 and 7 positions, can significantly affect binding affinity and selectivity [17] [18]. The specific substitution pattern in Src Kinase Inhibitor I appears to be optimized for interactions with the Src kinase binding site, contributing to its potent inhibitory activity.

The conformational state of the kinase domain in inhibitor-bound crystal structures provides insights into the mechanism of inhibition. Most crystal structures of Src kinase bound to quinazoline inhibitors show the protein in an inactive or partially active conformation, with the αC helix positioned away from the active site and the activation loop in a closed configuration [4] [5]. This conformational preference may contribute to the inhibitor's mechanism of action by stabilizing inactive kinase conformations.

Water molecules play important roles in inhibitor binding, as revealed by crystallographic analysis. Structured water molecules can mediate hydrogen bond interactions between the inhibitor and the protein, contributing to binding affinity and selectivity [5] [8]. The displacement of water molecules from the binding site upon inhibitor binding also provides favorable entropic contributions to the overall binding free energy.

Molecular Dynamics of Binding Events

The molecular dynamics of Src Kinase Inhibitor I binding events provide crucial insights into the temporal aspects of inhibitor-protein interactions and the dynamic processes that govern binding affinity and selectivity. Molecular dynamics simulations have become essential tools for understanding the detailed mechanisms of kinase inhibition and the conformational changes that accompany inhibitor binding [14] [15].

The binding pathway of Src Kinase Inhibitor I involves multiple steps, beginning with the initial association of the inhibitor with the protein surface, followed by diffusion across the protein surface, residence in intermediate binding sites, and finally binding to the high-affinity target site [19]. This multistep process is accompanied by conformational rearrangements of both the inhibitor and the protein that optimize the binding interactions. The kinetics of each step contribute to the overall binding rate and may influence the inhibitor's cellular activity profile.

The conformational dynamics of the kinase domain during inhibitor binding involve coordinated movements of multiple structural elements. The binding of inhibitor to the adenosine triphosphate-binding site induces conformational changes that propagate through the kinase domain, affecting the structure and dynamics of distant regions including the peptide-binding site [12] [13]. These allosteric effects are mediated by the dynamic network of interactions that connects different regions of the protein.

The role of protein flexibility in inhibitor binding is revealed through molecular dynamics simulations that capture the conformational fluctuations of the kinase domain. The protein samples multiple conformational states in solution, and the inhibitor can bind preferentially to conformations that provide optimal binding interactions [14] [15]. This induced-fit mechanism contributes to the selectivity of the inhibitor by favoring binding to kinases that can adopt favorable conformational states.

The dynamics of water molecules in the binding site play important roles in the binding process. Water molecules can facilitate inhibitor binding by mediating hydrogen bond interactions or by providing a thermodynamic driving force for binding through their displacement from the binding site [11] [8]. The reorganization of water molecules during inhibitor binding contributes to both the enthalpic and entropic components of the binding free energy.

The temporal correlation between binding events at the adenosine triphosphate-binding site and the peptide-binding site provides insights into the dual-site inhibition mechanism. Molecular dynamics simulations suggest that the binding of inhibitor to one site influences the binding affinity and dynamics of the other site through allosteric coupling [12] [13]. This temporal coordination ensures that the dual-site inhibition mechanism is maintained throughout the binding process.

The effect of inhibitor binding on the global dynamics of the kinase domain is revealed through analysis of molecular dynamics trajectories. The binding of Src Kinase Inhibitor I appears to reduce the overall conformational flexibility of the kinase domain, stabilizing specific conformational states that are incompatible with catalytic activity [14] [15]. This dynamic stabilization contributes to the inhibitor's mechanism of action by preventing the conformational changes required for kinase activation.

Conformational Changes in Src Kinase Structure

The conformational changes in Src kinase structure induced by Src Kinase Inhibitor I binding represent a fundamental aspect of the inhibitor's mechanism of action. These structural rearrangements affect both the local binding site environment and the global architecture of the kinase domain, ultimately determining the inhibitor's efficacy and selectivity [6] [7].

The αC helix represents one of the most important structural elements affected by inhibitor binding. In the active conformation of Src kinase, the αC helix is positioned inward toward the active site, allowing the formation of a critical salt bridge between Lys295 and Glu310 that is essential for catalytic activity [3] [6]. The binding of Src Kinase Inhibitor I can induce conformational changes in the αC helix that disrupt this salt bridge, contributing to the inhibitor's mechanism of action. The specific orientation of the αC helix in the inhibitor-bound state determines the overall conformational state of the kinase domain.

The activation loop undergoes significant conformational changes upon inhibitor binding. In the active conformation, the activation loop is positioned away from the active site in an extended configuration that allows substrate access [14] [15]. The binding of Src Kinase Inhibitor I can stabilize inactive conformations of the activation loop that block substrate access and prevent productive catalysis. The specific conformation of the activation loop in the inhibitor-bound state affects both the adenosine triphosphate-binding site and the peptide-binding site configurations.

The Aspartate-Phenylalanine-Glycine motif, located at the beginning of the activation loop, plays a crucial role in kinase regulation and inhibitor binding. This motif can adopt different conformations, including the "in" conformation associated with active kinases and the "out" conformation found in inactive kinases [20] [21]. The binding of Src Kinase Inhibitor I can influence the conformation of the Aspartate-Phenylalanine-Glycine motif, contributing to the stabilization of specific kinase conformational states.

The allosteric network connecting different regions of the kinase domain mediates the propagation of conformational changes induced by inhibitor binding. This network includes multiple structural elements, including the αC helix, activation loop, β-strands in the amino-terminal lobe, and the αG helix in the carboxy-terminal lobe [12] [13]. The binding of inhibitor to one region of the protein induces conformational changes that are transmitted through this network to affect distant regions, creating a coordinated response to inhibitor binding.

The hinge region, which connects the amino-terminal and carboxy-terminal lobes of the kinase domain, undergoes conformational changes that affect the overall flexibility and dynamics of the protein. The binding of Src Kinase Inhibitor I to the hinge region can reduce the flexibility of this structural element, affecting the relative orientation of the two lobes and the overall conformation of the active site [11] [8]. These changes contribute to the inhibitor's mechanism of action by preventing the conformational changes required for substrate binding and catalysis.

The conformational changes induced by inhibitor binding are not limited to the kinase domain but can also affect the regulatory domains of Src kinase. The binding of inhibitor can influence the interactions between the kinase domain and the Src homology 2 and Src homology 3 domains, affecting the overall conformational equilibrium of the full-length protein [3] [6]. These allosteric effects can contribute to the inhibitor's mechanism of action by stabilizing inactive conformations of the entire protein.

The dynamic nature of conformational changes is revealed through time-resolved studies that capture the evolution of protein structure following inhibitor binding. These studies demonstrate that conformational changes occur on multiple timescales, from rapid local adjustments in the immediate vicinity of the binding site to slower global rearrangements that affect the entire kinase domain [14] [15]. The temporal sequence of conformational changes provides insights into the mechanism of inhibition and the pathway by which inhibitor binding leads to loss of catalytic activity.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant